REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([NH:7][CH2:8][C:9](=[O:20])[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[O:18][CH3:19])=[O:6])=[N+:2]=[N-:3].[BH4-].[Na+].C(O)(=O)C>CO>[N:1]([CH2:4][C:5]([NH:7][CH2:8][CH:9]([OH:20])[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=1[O:18][CH3:19])=[O:6])=[N+:2]=[N-:3] |f:1.2|
|
Name
|
2-azido-N-(β-Oxo-2,5-dimethoxy phenehyl)-acetamide
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(=O)NCC(C1=C(C=CC(=C1)OC)OC)=O
|
Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is charged
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass temperature is raised to 10° C
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with methylene dichloride
|
Type
|
WASH
|
Details
|
Organic layer is washed with water and methylene dichloride
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)NCC(C1=C(C=CC(=C1)OC)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |